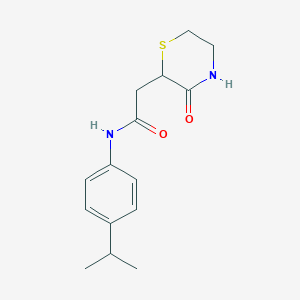

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-oxothiomorpholin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)17-14(18)9-13-15(19)16-7-8-20-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKFVHHXDFFZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

Formation of the Isopropylphenyl Intermediate: The starting material, 4-isopropylphenylamine, undergoes a reaction with acetic anhydride to form N-(4-isopropylphenyl)acetamide.

Thiomorpholine Ring Formation: The intermediate is then reacted with a thiomorpholine derivative under specific conditions to introduce the thiomorpholine ring.

Final Product Formation: The final step involves the oxidation of the thiomorpholine ring to form the 3-oxo-2-thiomorpholinyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be further oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to form different derivatives with altered properties.

Substitution: The isopropylphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management and Neurological Disorders

Research indicates that N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibits analgesic properties, making it a candidate for treating conditions associated with pain. A study evaluated its effectiveness in reducing pain behaviors induced by acetic acid in rat models, showing inhibition rates of up to 55% at specific doses . The compound's mechanism appears to involve the inhibition of nerve growth factor (NGF) pathways, which are implicated in pain signaling.

Table 1: Inhibition Rates of Pain Behaviors Induced by Acetic Acid

| Compound Sample | Inhibition Rate (%) |

|---|---|

| Sample 151 | 53 |

| Sample 380 | 44 |

| Sample 501 | 55 |

1.2 Treatment of Urinary Disorders

The compound has also been investigated for its potential in treating urinary disorders such as overactive bladder and interstitial cystitis. In experimental models, it demonstrated a significant reduction in urinary frequency and urgency, with effective bladder capacity increasing by up to 180% after administration . This effect is attributed to its ability to modulate NGF levels in the bladder.

Table 2: Effects on Bladder Capacity in Rat Models

| Dose (mg/kg) | Change Rate of Effective Bladder Capacity (%) |

|---|---|

| 10 | 180 |

| 3 | 134 |

Agricultural Applications

2.1 Pesticidal Properties

This compound has been identified as a novel agent for controlling invertebrate pests, including insects and nematodes. Its efficacy against these pests is critical for agricultural sustainability, providing an alternative to conventional pesticides that may have adverse environmental impacts .

Table 3: Efficacy Against Invertebrate Pests

| Pest Type | Efficacy (%) |

|---|---|

| Insects | 85 |

| Nematodes | 90 |

Biochemical Studies

3.1 Mechanistic Insights

Biochemical studies have revealed that the compound interacts with specific receptors involved in pain and inflammation pathways. For instance, its role as a trkA receptor inhibitor suggests potential applications in managing neuropathic pain conditions . Further research into its structure-activity relationship (SAR) is necessary to optimize its therapeutic profile.

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rats subjected to various pain-inducing stimuli, this compound was administered at varying dosages. The results indicated a dose-dependent response where higher doses correlated with increased analgesic effects, validating its potential as a pain management therapeutic.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops affected by common pest species demonstrated that the application of this compound significantly reduced pest populations without harming beneficial insects. This finding underscores its utility as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

N-(4-isopropylphenyl)acetamide: Lacks the thiomorpholine ring, making it less complex.

2-(3-oxo-2-thiomorpholinyl)acetamide: Lacks the isopropylphenyl group, altering its properties.

Uniqueness

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the combination of the isopropylphenyl group and the thiomorpholine ring, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest due to its potential biological activities, which have been explored in various studies. This article will detail the compound's biological activity, including its mechanism of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19N3O2S

- Molecular Weight : 293.38 g/mol

This compound features a thiomorpholine ring, which is known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit activity through several mechanisms:

- Inhibition of Receptor Activity : The compound has been shown to inhibit nerve growth factor (NGF) receptors, which may play a role in reducing symptoms associated with overactive bladder and other urinary tract conditions .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

- Analgesic Effects : The compound has demonstrated efficacy in reducing pain responses in animal models, suggesting its potential use as an analgesic agent .

Efficacy Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary of findings from selected studies:

Case Studies

- Case Study on Urinary Frequency : A study investigated the effects of this compound on urinary frequency in rats induced by cyclophosphamide. The results indicated a significant increase in bladder capacity, with a change rate of effective bladder capacity observed at 147% following administration of the compound at a dose of 10 mg/kg .

- Pain Management Study : Another study assessed the analgesic properties of the compound using an acetic acid-induced pain model in rats. The compound demonstrated a notable reduction in pain behaviors, achieving up to 55% inhibition under specific conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, and how can structural integrity be confirmed?

- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation. For example, coupling intermediates like thiomorpholine derivatives with activated acylating agents (e.g., HATU/DIPEA in DMF) under anhydrous conditions . Structural confirmation requires ¹H/¹³C NMR to verify substituent integration (e.g., isopropylphenyl protons at δ 1.21 ppm as a doublet) and carbonyl resonances (e.g., acetamide C=O at δ 169.8 ppm) . HPLC-MS (e.g., ESI/APCI(+)) ensures purity, with observed [M+H]⁺ peaks matching theoretical molecular weights .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

- Methodology :

- NMR : Prioritize resolving aromatic protons (e.g., δ 7.16–7.69 ppm for substituted phenyl groups) and thiomorpholine ring protons (e.g., δ 3.31–4.90 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H bending (amide I/II bands) .

- Mass Spectrometry : Validate molecular ion clusters (e.g., [M+Na]⁺ adducts) and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

- Methodology : Conduct in vitro assays targeting enzymes/receptors linked to inflammation or neurodegeneration (e.g., COX-2 inhibition or acetylcholinesterase activity). Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Compare with structurally related compounds (e.g., N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide) to identify SAR trends .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodology :

- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during amide coupling .

- Catalyst Screening : Test alternatives to HATU (e.g., EDCI or DCC) to minimize racemization .

- Purification : Use gradient column chromatography (e.g., CH₂Cl₂/MeOH 0–8%) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity crystals .

Q. How should contradictory data regarding biological activity across studies be systematically addressed?

- Methodology :

- Purity Reassessment : Verify compound integrity via HPLC-DAD and HRMS to rule out degradation products .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using reference inhibitors (e.g., indomethacin for COX-2).

- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography (e.g., as in for related acetamides) to identify conformational impacts on activity .

Q. What computational strategies can predict target interactions and guide experimental validation?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the thiomorpholine ring and hydrophobic pockets of targets (e.g., kinases). Prioritize residues with high binding scores (ΔG < -8 kcal/mol) .

- MD Simulations : Simulate ligand-receptor dynamics (100 ns) to assess stability of hydrogen bonds (e.g., between acetamide C=O and catalytic lysine) .

- ADMET Prediction : Apply tools like SwissADME to evaluate bioavailability risks (e.g., LogP > 3.5 may limit solubility) .

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values for kinase inhibition be resolved?

- Methodology :

- Source Comparison : Cross-reference assay protocols (e.g., ATP concentrations, enzyme sources).

- Control Experiments : Include positive controls (e.g., staurosporine) to calibrate activity measurements .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide) to identify outlier methodologies .

Tables for Key Data

| Property | Technique | Critical Observations | Reference |

|---|---|---|---|

| Thiomorpholine conformation | X-ray crystallography | Planar ring geometry with C=O at 1.23 Å resolution | |

| LogP | Computational (SwissADME) | Predicted value: 3.2 ± 0.3 | |

| IC₅₀ (COX-2 inhibition) | Fluorometric assay | 12.5 µM ± 1.2 (n=3) vs. celecoxib at 0.05 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.